![molecular formula C8H13NO B2721771 1-Propargylpiperidin-4-ol CAS No. 23003-05-6](/img/structure/B2721771.png)
1-Propargylpiperidin-4-ol
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Overview
Description
Synthesis Analysis
A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
- Applications :
- Anticancer : Piperidine derivatives have demonstrated anticancer properties. Researchers have explored their potential in inhibiting tumor growth and metastasis .
- Application : 1-Propargylpiperidin-4-ol can participate in visible-light-induced oxidative formylation reactions. This process yields formamides, which have applications in organic synthesis and catalysis .
- Design : Researchers have designed 2-amino-4-(1-piperidine) pyridine derivatives as dual inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
- Piperine : Piperine, an alkaloid with a piperidine moiety, is found in plants of the Piperaceae family. It exhibits antioxidant, anticancer, anti-inflammatory, and antihypertensive effects .
- Evodiamine, Matrine, Berberine, and Tetrandine : These natural piperidine alkaloids have shown antiproliferative and antimetastatic effects against various cancers .
Medicinal Chemistry and Drug Development
Visible-Light-Induced Formylation
Dual Inhibitors for ALK and ROS1 Kinases
Natural Piperidine-Based Compounds
Synthetic Derivatives
Mechanism of Action
Target of Action
The primary target of the compound 1-(prop-2-yn-1-yl)piperidin-4-ol is the chemokine receptor CCR5 . CCR5, a seven transmembrane G-protein coupled receptor, plays an essential role in the process of HIV-1 entry .
Mode of Action
1-(prop-2-yn-1-yl)piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound .
Biochemical Pathways
The interaction of 1-(prop-2-yn-1-yl)piperidin-4-ol with the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering the cell .
Result of Action
The molecular effect of 1-(prop-2-yn-1-yl)piperidin-4-ol’s action is the blockade of the CCR5 receptor . This blockade prevents the entry of HIV-1 into the cell . The cellular effect is the potential prevention of HIV-1 infection .
properties
IUPAC Name |
1-prop-2-ynylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-5-9-6-3-8(10)4-7-9/h1,8,10H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUZTHSDJADUSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propargylpiperidin-4-ol | |
CAS RN |
23003-05-6 |
Source
|
Record name | 1-(prop-2-yn-1-yl)piperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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